Superior Potency in Taxane-Resistant Cell Lines: Bifidenone Analog 46b vs. Paclitaxel
Compound 46b, a bifidenone analog, demonstrates significantly greater potency than paclitaxel in multiple taxane-resistant cell lines when tested in the same assay [1]. In the NCI/ADR-RES ovarian cancer cell line, which overexpresses P-glycoprotein, paclitaxel has an IC50 >9,000 nM, whereas 46b has an IC50 of 9 nM, representing a >1,000-fold difference [1]. Similar superiority is observed across seven resistant cell lines, with fold differences ranging from 6 to >1,000 [1].
| Evidence Dimension | In Vitro Antiproliferative Activity (IC50) in Taxane-Resistant Cell Lines |
|---|---|
| Target Compound Data | 46b: IC50 = 9 nM (NCI/ADR-RES), 8±2 nM (OVCAR-4), 7 nM (UO-31, EKVX), 14±5 nM (HCT-15), 12±3 nM (ACHN), 9.6±0.5 nM (SF295) |
| Comparator Or Baseline | Paclitaxel: IC50 >9,000 nM (NCI/ADR-RES), >600 nM (OVCAR-4), 240 nM (UO-31), 150 nM (EKVX), 190±30 nM (HCT-15), 80±30 nM (ACHN), 56±6 nM (SF295) |
| Quantified Difference | Fold difference >1,000 (NCI/ADR-RES), >75 (OVCAR-4), 34 (UO-31), 21 (EKVX), 14 (HCT-15), 7 (ACHN), 6 (SF295) |
| Conditions | CellTiter96 AQueous nonradioactive cell proliferation assay; 72-hr exposure |
Why This Matters
This evidence directly supports procurement for cancer research focused on taxane-resistant and P-glycoprotein-overexpressing tumors, where standard taxanes are ineffective.
- [1] Huang Z, Williams RB, Martin SM, Lawrence JA, Norman VL, O'Neil-Johnson M, Harding J, Mangette JE, Liu S, Guzzo PR, Starks CM, Eldridge GR. Bifidenone: Structure-Activity Relationship and Advanced Preclinical Candidate. J Med Chem. 2018 Aug 9;61(15):6736-6747. doi: 10.1021/acs.jmedchem.7b01644. View Source
